![molecular formula C23H19IN2O4S B2647532 1-(4-Iodophenyl)sulfonyl-3,4-bis(4-methoxyphenyl)pyrazole CAS No. 956921-19-0](/img/structure/B2647532.png)
1-(4-Iodophenyl)sulfonyl-3,4-bis(4-methoxyphenyl)pyrazole
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Description
“1-(4-Iodophenyl)sulfonyl-3,4-bis(4-methoxyphenyl)pyrazole” is a chemical compound. It is a pyrazole derivative, which is a class of compounds known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole derivatives is a well-studied area in organic chemistry. Protocols for the functionalizing deboronation of alkyl boronic esters are available, but protodeboronation is not as well developed . A radical approach has been reported for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “1-(4-Iodophenyl)sulfonyl-3,4-bis(4-methoxyphenyl)pyrazole” can be determined using various techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
The chemical reactions involving “1-(4-Iodophenyl)sulfonyl-3,4-bis(4-methoxyphenyl)pyrazole” can be complex and varied. For instance, it has been reported that pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo catalytic protodeboronation using a radical approach .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Iodophenyl)sulfonyl-3,4-bis(4-methoxyphenyl)pyrazole” can be determined using various techniques. Information such as its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found in chemical databases .Scientific Research Applications
Cytotoxic Agents in Cancer Treatment
Pyrazole derivatives have shown potential as cytotoxic agents in cancer treatment . For instance, a series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were designed and synthesized, and they exhibited promising cytotoxic activity .
Synthesis of Pyrido[1,2-a]pyrazine Derivatives
Pyrazole compounds can be used in the synthesis of pyrido[1,2-a]pyrazine derivatives . These derivatives were obtained in moderate yields when 4-OEt substituted triazoles were employed in reactions .
Synthesis of 1,4-Thiazine Derivatives
1,4-Thiazine derivatives can also be synthesized using pyrazole compounds . These derivatives were synthesized when 4-NPhth substituted triazoles were employed .
Catalyst in Organic Synthesis
Pyrazole compounds can act as catalysts in organic synthesis . An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
properties
IUPAC Name |
1-(4-iodophenyl)sulfonyl-3,4-bis(4-methoxyphenyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19IN2O4S/c1-29-19-9-3-16(4-10-19)22-15-26(31(27,28)21-13-7-18(24)8-14-21)25-23(22)17-5-11-20(30-2)12-6-17/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWZFIXVYVSVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(N=C2C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19IN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)sulfonyl-3,4-bis(4-methoxyphenyl)pyrazole |
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